molecular formula C27H26N4O2S B2480813 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243058-43-6

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Katalognummer B2480813
CAS-Nummer: 1243058-43-6
Molekulargewicht: 470.59
InChI-Schlüssel: QEGRXEFPECWKNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Angiogenic Applications

A study by Vinaya Kambappa et al. (2017) synthesized novel piperidine derivatives and evaluated their anti-angiogenic properties using a chick chorioallantoic membrane (CAM) model. These compounds showed significant ability to inhibit blood vessel formation, suggesting potential for cancer treatment due to the critical role of angiogenesis in tumor growth and metastasis (Kambappa et al., 2017).

Anticancer and Anti-inflammatory Agents

Research by A. Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-1/COX-2 selectively, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The work of A. A. Abdalha et al. (2011) explored the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcasing the versatility of heterocyclic chemistry in developing new therapeutic agents. These findings highlight the significance of heterocyclic compounds in drug development, given their prevalence in pharmaceuticals (Abdalha et al., 2011).

Metabolic Studies

The metabolism of flumatinib, a novel tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was studied, revealing the drug's main metabolic pathways. This research is crucial for understanding the pharmacokinetics of new drugs and their metabolites' effects on human health (Gong et al., 2010).

Antimicrobial Activity

A series of pyridothienopyrimidin-4-ones demonstrated antistaphylococcal activity, indicating the potential of these compounds in addressing antibiotic resistance issues. The synthesis and biological evaluation of these compounds contribute to the ongoing search for new antimicrobial agents (Kostenko et al., 2008).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2,3-dihydro-1H-indene-1-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, which is synthesized from 2-aminothiophene and phenylacetic acid. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-aminothiophene", "phenylacetic acid", "2,3-dihydro-1H-indene-1-carboxylic acid", "4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "piperidine-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "triethylamine (TEA)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2,3-dihydro-1H-indene-1-carboxylic acid:", "Step 1: 2-methyl-1,3-cyclopentanedione is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4,5-dihydrofuran-3-one.", "Step 2: 2-ethyl-4,5-dihydrofuran-3-one is reacted with sodium methoxide to form 2-ethyl-4-methoxy-5-hydroxyfuran-3-one.", "Step 3: 2-ethyl-4-methoxy-5-hydroxyfuran-3-one is reacted with sodium hydride and 1,2-dibromoethane to form 2,3-dihydro-1H-indene-1-carboxylic acid.", "Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid:", "Step 1: 2-aminothiophene is reacted with phenylacetic acid in the presence of polyphosphoric acid to form 4-phenylthieno[2,3-d]pyrimidin-2-amine.", "Step 2: 4-phenylthieno[2,3-d]pyrimidin-2-amine is oxidized using potassium permanganate to form 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "Coupling of intermediates to form final product:", "Step 1: 2,3-dihydro-1H-indene-1-carboxylic acid and 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid are activated using DCC and NHS in DMF.", "Step 2: Piperidine-3-carboxylic acid and DIPEA are added to the reaction mixture, and the reaction is allowed to proceed for several hours.", "Step 3: The reaction mixture is then filtered, and the product is purified using a combination of column chromatography and recrystallization from methanol/water.", "Step 4: The final product is obtained as a white solid with a yield of approximately 50%." ] }

CAS-Nummer

1243058-43-6

Produktname

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Molekularformel

C27H26N4O2S

Molekulargewicht

470.59

IUPAC-Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C27H26N4O2S/c32-25(28-22-13-12-18-9-4-5-11-20(18)22)19-10-6-14-31(15-19)27-29-23-21(17-7-2-1-3-8-17)16-34-24(23)26(33)30-27/h1-5,7-9,11,16,19,22H,6,10,12-15H2,(H,28,32)(H,29,30,33)

InChI-Schlüssel

QEGRXEFPECWKNB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NC5CCC6=CC=CC=C56

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.